N-[(2-cyclopentyloxypyridin-3-yl)methyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide
Description
N-[(2-cyclopentyloxypyridin-3-yl)methyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide is a complex organic compound featuring a piperidine ring, a pyrazole moiety, and a pyridine ring substituted with a cyclopentyloxy group
Properties
IUPAC Name |
N-[(2-cyclopentyloxypyridin-3-yl)methyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O2/c26-20(25-11-4-3-9-18(25)16-13-23-24-14-16)22-12-15-6-5-10-21-19(15)27-17-7-1-2-8-17/h5-6,10,13-14,17-18H,1-4,7-9,11-12H2,(H,22,26)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIFHTDPHGPBUSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=C(C=CC=N2)CNC(=O)N3CCCCC3C4=CNN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-cyclopentyloxypyridin-3-yl)methyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide typically involves multiple steps:
Formation of the Pyridine Intermediate: The starting material, 2-cyclopentyloxypyridine, can be synthesized via the reaction of 2-hydroxypyridine with cyclopentyl bromide in the presence of a base such as potassium carbonate.
Pyrazole Synthesis: The pyrazole ring can be constructed through the condensation of hydrazine with a 1,3-diketone, followed by cyclization.
Piperidine Derivative Formation: The piperidine ring is introduced by reacting the pyrazole derivative with a suitable piperidine carboxylic acid derivative under amide coupling conditions, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
For industrial-scale production, the synthesis would be optimized for yield and purity, often involving:
Continuous Flow Chemistry: To enhance reaction efficiency and control.
Catalysis: Using catalysts to lower activation energy and increase reaction rates.
Purification Techniques: Such as crystallization, distillation, and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the pyrazole ring, potentially converting it to a pyrazoline derivative.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nitrating mixture (HNO₃/H₂SO₄), halogens (Cl₂, Br₂).
Major Products
Oxidation: N-oxide derivatives.
Reduction: Pyrazoline derivatives.
Substitution: Halogenated or nitrated pyridine derivatives.
Scientific Research Applications
N-[(2-cyclopentyloxypyridin-3-yl)methyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide has several research applications:
Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Biological Studies: Used in studies to understand its interaction with enzymes and receptors.
Chemical Biology: Employed as a probe to study cellular processes and pathways.
Mechanism of Action
The compound’s mechanism of action involves binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The exact pathways depend on the biological context but may involve inhibition or activation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-[(2-methoxypyridin-3-yl)methyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide
- N-[(2-ethoxypyridin-3-yl)methyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide
Uniqueness
N-[(2-cyclopentyloxypyridin-3-yl)methyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide is unique due to the cyclopentyloxy substitution on the pyridine ring, which may confer distinct steric and electronic properties, influencing its biological activity and interaction with molecular targets.
This detailed overview should provide a comprehensive understanding of this compound, from its synthesis to its applications and mechanisms of action
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
